

Application Notes: Kanamycin in Plant Tissue Culture Selection

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Compound of Interest

Compound Name: Kanamycin

Cat. No.: B1591234

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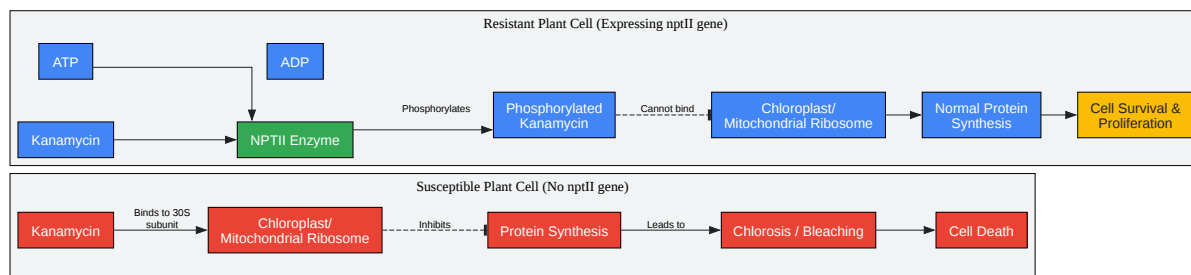
Principle of Kanamycin Selection

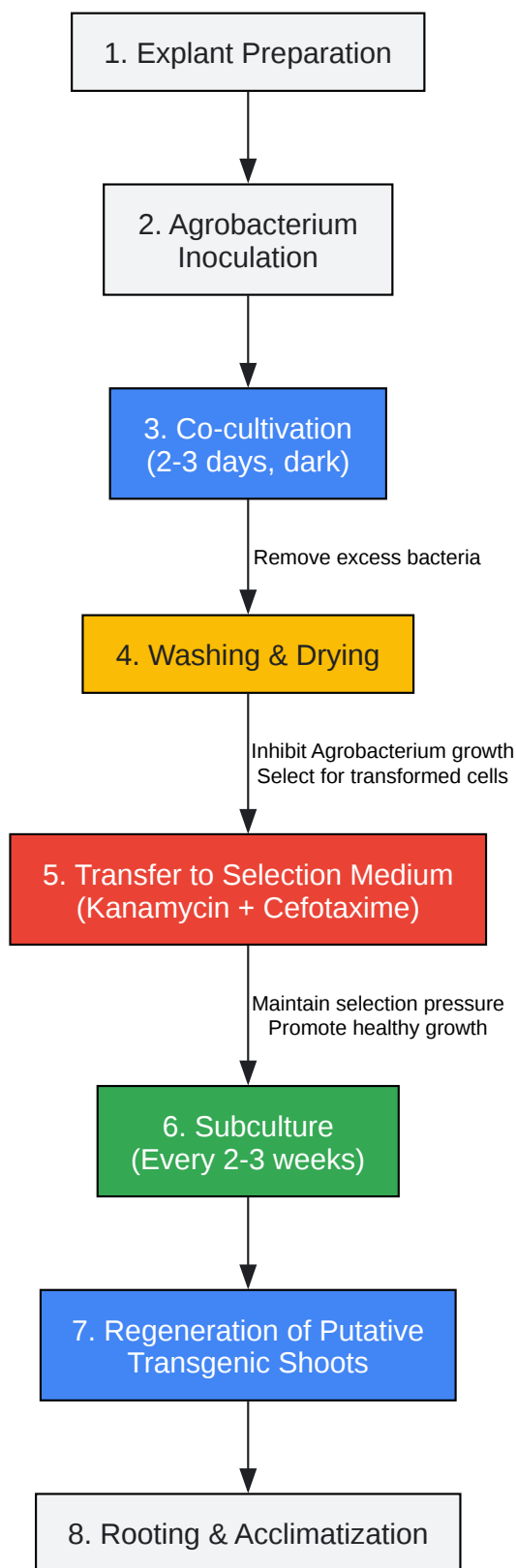
Kanamycin is an aminoglycoside antibiotic widely used as a selective agent in plant genetic transformation.[1][2] The selection process relies on the introduction of a resistance gene, most commonly the neomycin phosphotransferase II (nptII) gene, into the plant genome along with the gene of interest.[1][3][4] Plant cells that successfully integrate the transgene cassette can express the NPTII enzyme, rendering them resistant to the toxic effects of **kanamycin**. Untransformed cells, lacking the nptII gene, are unable to survive on a culture medium containing **kanamycin**, thus allowing for the selective proliferation and regeneration of transgenic tissues.[1][2]

Mechanism of Action and Resistance

Kanamycin's Mode of Action: In susceptible plant cells, **kanamycin** inhibits protein synthesis. It primarily targets the 70S ribosomes found in chloroplasts and mitochondria, which are similar to prokaryotic ribosomes.[1][2][5][6] **Kanamycin** binds irreversibly to the 30S ribosomal subunit, causing misreading of mRNA during translation and leading to the production of nonfunctional proteins.[7][8][9] This disruption of essential protein synthesis in organelles results in characteristic symptoms like chlorosis (bleaching or yellowing of green tissues) and ultimately leads to cell death.[1][2][10]

NPTII-Mediated Resistance: The nptII gene, originally isolated from the bacterial transposon Tn5, encodes the enzyme Neomycin Phosphotransferase II (NPTII).[11][12] This enzyme confers resistance by inactivating **kanamycin** through phosphorylation.[3][10][13] In the presence of ATP, NPTII catalyzes the transfer of the gamma-phosphate group to the 3'-hydroxyl group of the **kanamycin** molecule.[12][13] This structural modification prevents the antibiotic from binding to the ribosome, thereby allowing protein synthesis to proceed normally in the transformed cells.[3]





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